2-[1-(2-phenylethyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-(2-phenylethyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C24H29N3O and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.231062557 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiulcer Agents
Research into substituted 4-phenyl-2-(1-piperazinyl)quinolines has shown that these compounds possess significant antiulcer activity. They inhibit gastric ulcers induced by stress or ethanol, with different compounds showing varied efficacy depending on the type of ulcer. These findings suggest potential applications in developing treatments for gastric ulcers, highlighting a pathway that may be relevant to the compound of interest (Hino et al., 1989).
Antimicrobial Activities
The synthesis and evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for antimicrobial properties have revealed significant antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents, indicating an area where 2-[1-(2-phenylethyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol could have applications (Rajkumar et al., 2014).
Synthetic Methodologies
Studies have also focused on the synthesis of related compounds, providing insights into efficient and novel synthetic routes. For example, the expedient synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives using piperidine as a catalyst has been reported. This research could inform methodologies for synthesizing this compound and related compounds (Vinoth et al., 2021).
Toxicity Prediction
In silico toxicity prediction of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds, closely related in structure, has been performed to identify compounds with high activity and low toxicity. This approach could be applied to assess the safety profile of this compound, guiding its development for therapeutic applications (Yeni et al., 2018).
Stability Studies
Stability studies under stressful conditions have been conducted for similar compounds, such as 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one. These studies help understand the stability and degradation pathways, which are crucial for the development of pharmaceutical substances. Such research could be pivotal in determining the storage and handling conditions for this compound (Gendugov et al., 2021).
Properties
IUPAC Name |
2-[1-(2-phenylethyl)-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c28-16-11-23-19-26(14-15-27(23)13-10-20-5-2-1-3-6-20)18-21-8-9-24-22(17-21)7-4-12-25-24/h1-9,12,17,23,28H,10-11,13-16,18-19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSMJIQRVJNPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC3=C(C=C2)N=CC=C3)CCO)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.